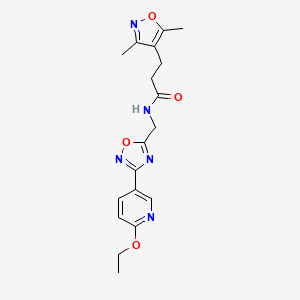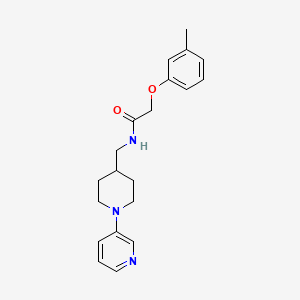
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide, also known as DPN, is a chemical compound that has been studied for its potential use in scientific research. DPN is a synthetic compound that was first synthesized in the 1970s, and since then, it has been used in various research studies to investigate its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide is not fully understood, but it is believed to act as a selective agonist for the estrogen-related receptor alpha (ERRα). ERRα is a transcription factor that plays a role in various cellular processes, including metabolism, mitochondrial function, and inflammation. By activating ERRα, N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide may modulate these cellular processes and have beneficial effects on various diseases and conditions.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide has been shown to have various biochemical and physiological effects in animal models. For example, N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide has been shown to improve glucose tolerance and insulin sensitivity, reduce inflammation, and improve mitochondrial function. Additionally, N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide has been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide has been extensively studied in animal models, and its mechanism of action and physiological effects are well understood. However, one limitation of using N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide in lab experiments is that its effects may not translate to humans, and further studies are needed to investigate its potential use as a therapeutic agent in humans.
将来の方向性
There are several future directions for research on N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide. For example, further studies are needed to investigate its potential use in treating various diseases and conditions, such as diabetes and neurological disorders. Additionally, further studies are needed to investigate its mechanism of action and identify potential targets for therapeutic intervention. Finally, future studies should investigate the safety and efficacy of N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide in humans to determine its potential use as a therapeutic agent.
合成法
The synthesis of N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide involves several steps, including the reaction of 3,4-dimethoxyphenethylamine with 3,5-dimethylpyrazole-1-carboxylic acid to form the corresponding amide. This amide is then treated with nicotinoyl chloride to yield the final product, N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide. The synthesis of N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide has been used in various scientific research studies to investigate its potential use in treating various diseases and conditions. For example, N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide has been studied for its potential use in treating diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide has been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14-11-15(2)25(24-14)20-8-6-17(13-23-20)21(26)22-10-9-16-5-7-18(27-3)19(12-16)28-4/h5-8,11-13H,9-10H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKSQZHGLWIRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (Z)-3-[4-[(2-chloroacetyl)amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B2455321.png)

![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/no-structure.png)
![4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2455327.png)

![1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B2455332.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2,4-dichloro-5-methylbenzenesulfonate](/img/structure/B2455333.png)

![Cyclopropyl-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2455335.png)
![(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2455336.png)


